molecular formula C12H14ClNO2 B13712430 3-Chloro-5-(piperidin-1-yl)benzoic acid

3-Chloro-5-(piperidin-1-yl)benzoic acid

Cat. No.: B13712430
M. Wt: 239.70 g/mol
InChI Key: UJRGFBIQXJHJRY-UHFFFAOYSA-N
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Description

3-Chloro-5-(piperidin-1-yl)benzoic acid is a substituted benzoic acid derivative featuring a chlorine atom at the 3-position and a piperidin-1-yl group at the 5-position of the aromatic ring. This compound serves as a versatile intermediate in medicinal chemistry and materials science due to its dual functional groups, which enable diverse reactivity.

Key properties include:

  • Molecular formula: C₁₂H₁₄ClNO₂
  • Molecular weight: 247.7 g/mol (approximate, based on analogs in )
  • Functional groups: Carboxylic acid (for salt formation or conjugation), piperidine (for interaction with biological targets), and chlorine (electron-withdrawing substituent).

Properties

Molecular Formula

C12H14ClNO2

Molecular Weight

239.70 g/mol

IUPAC Name

3-chloro-5-piperidin-1-ylbenzoic acid

InChI

InChI=1S/C12H14ClNO2/c13-10-6-9(12(15)16)7-11(8-10)14-4-2-1-3-5-14/h6-8H,1-5H2,(H,15,16)

InChI Key

UJRGFBIQXJHJRY-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C2=CC(=CC(=C2)C(=O)O)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-5-(piperidin-1-yl)benzoic acid typically involves the introduction of the piperidine ring onto a chlorinated benzoic acid derivative. One common method is through nucleophilic substitution reactions where the chlorine atom on the benzoic acid derivative is replaced by the piperidine ring. This can be achieved using piperidine in the presence of a base such as sodium carbonate .

Industrial Production Methods

Industrial production methods for this compound may involve similar nucleophilic substitution reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-5-(piperidin-1-yl)benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Piperidine, sodium carbonate, and solvents like dioxane/water.

    Oxidation: Oxidizing agents such as potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride.

    Coupling Reactions: Palladium catalysts, boron reagents, and bases.

Major Products Formed

    Substitution: Various substituted benzoic acids depending on the nucleophile used.

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or alkanes.

    Coupling: Biaryl compounds.

Scientific Research Applications

3-Chloro-5-(piperidin-1-yl)benzoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Chloro-5-(piperidin-1-yl)benzoic acid depends on its specific application. In medicinal chemistry, it may act by binding to specific receptors or enzymes, thereby modulating their activity. The piperidine ring can interact with biological targets through hydrogen bonding, hydrophobic interactions, and van der Waals forces, influencing the compound’s pharmacological profile .

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name Substituent(s) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Reference CAS
3-Chloro-5-(piperidin-1-yl)benzoic acid Cl (3-), piperidin-1-yl (5-) C₁₂H₁₄ClNO₂ ~247.7 Intermediate in drug synthesis Not explicitly listed
3-Chloro-5-(trifluoromethyl)benzoic acid Cl (3-), CF₃ (5-) C₈H₄ClF₃O₂ 224.57 High solubility in organic solvents 53985-49-2
3-Chloro-5-(1-pyrrol-1-yl)benzoic acid Cl (3-), pyrrol-1-yl (5-) C₁₁H₈ClNO₂ 221.64 Small-molecule scaffold for drug design 1515064-49-9
5-Nitro-2-(piperidin-1-yl)benzoic acid NO₂ (5-), piperidin-1-yl (2-) C₁₂H₁₄N₂O₄ 250.25 Antibacterial agent precursor 42106-50-3
3-Chloro-5-(pentafluorothio)benzoic acid Cl (3-), SF₅ (5-) C₇H₄ClF₅O₂S 282.61 High thermal stability, agrochemical applications 1448317-67-6

Substituent Position and Electronic Effects

  • Chlorine vs. Trifluoromethyl (CF₃) :

    • The chlorine atom in 3-Chloro-5-(piperidin-1-yl)benzoic acid is electron-withdrawing, increasing the acidity of the carboxylic acid (pKa ~2.5–3.0) compared to unsubstituted benzoic acid (pKa ~4.2). In contrast, the CF₃ group in 3-Chloro-5-(trifluoromethyl)benzoic acid is strongly electron-withdrawing, further lowering the pKa (~1.5–2.0) and enhancing solubility in polar solvents .
    • Biological relevance : CF₃ derivatives are often used to improve metabolic stability in drug candidates, while piperidine-containing analogs may target enzymes or receptors via hydrogen bonding .
  • Piperidine vs. Pyrrolidine/Pyrrole: Piperidine (6-membered ring) in the target compound provides greater conformational flexibility and basicity (pKa ~11) compared to pyrrolidine (5-membered, pKa ~9) or pyrrole (non-basic aromatic ring). This difference impacts solubility and bioavailability .

Physicochemical Properties

  • Solubility: 3-Chloro-5-(trifluoromethyl)benzoic acid exhibits superior solubility in ethanol and dimethylformamide due to the lipophilic CF₃ group . Piperidine-substituted analogs (e.g., 3-Chloro-5-(piperidin-1-yl)benzoic acid) are more soluble in aqueous acidic conditions due to protonation of the piperidine nitrogen .
  • Thermal Stability :

    • The pentafluorothio (SF₅) group in 3-Chloro-5-(pentafluorothio)benzoic acid enhances thermal stability (decomposition >200°C), making it suitable for high-temperature reactions .

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